N-(3-chloro-4-fluorophenyl)-2,4-dioxo-3-phenethyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Description
N-(3-chloro-4-fluorophenyl)-2,4-dioxo-3-phenethyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a synthetic small molecule characterized by a 1,3,8-triazaspiro[4.5]decane core. This scaffold is frequently employed in medicinal chemistry due to its conformational rigidity, which enhances target binding specificity. The compound features a 3-chloro-4-fluorophenyl carboxamide group at position 8 and a phenethyl substituent at position 3, which likely modulate its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN4O3/c23-17-14-16(6-7-18(17)24)25-20(30)27-12-9-22(10-13-27)19(29)28(21(31)26-22)11-8-15-4-2-1-3-5-15/h1-7,14H,8-13H2,(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVNJWYQVZFJET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2,4-dioxo-3-phenethyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, with a diamine under acidic or basic conditions.
Introduction of the Phenethyl Group: The phenethyl group can be introduced via a nucleophilic substitution reaction, where a phenethyl halide reacts with the spirocyclic intermediate.
Functionalization with the Chloro-Fluorophenyl Group: This step involves the coupling of the chloro-fluorophenyl group to the spirocyclic core, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products
Oxidation: Products include phenyl ketones or carboxylic acids.
Reduction: Products include alcohols or amines.
Substitution: Products include various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a useful scaffold in the design of new chemical entities.
Biology
Biologically, N-(3-chloro-4-fluorophenyl)-2,4-dioxo-3-phenethyl-1,3,8-triazaspiro[4
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2,4-dioxo-3-phenethyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 1,3,8-triazaspiro[4.5]decane scaffold is a versatile template for drug discovery. Below is a detailed comparison with key analogs:
Substituent Effects on Bioactivity
Structural and Functional Insights
- Electron-Withdrawing Groups : The target compound’s 3-chloro-4-fluorophenyl group may enhance binding through halogen bonds, a feature shared with the trifluoromethylphenyl analog .
- Bulkier Substituents: Compounds like NOPT and the Mtb Lpd inhibitor use extended aromatic or alkyl chains to exploit hydrophobic pockets in their targets. In contrast, the target compound’s phenethyl group balances hydrophobicity and steric bulk.
- Spiro Core Modifications : Derivatives with a 4-one moiety (e.g., opioid receptor ligands) lose the 2,4-dioxo groups present in the target compound, altering hydrogen-bonding capabilities .
Pharmacological and Mechanistic Considerations
- Target Selectivity : The 2,4-dioxo groups in the target compound may interact with polar residues in enzymes (e.g., KRAS or PLD), whereas 4-one derivatives target opioid receptors via hydrophobic interactions .
- Metabolic Stability : The phenethyl group in the target compound may reduce oxidative metabolism compared to alkyl chains in analogs like compound 36o .
- Toxicity Risks : Chloro/fluoro substituents could pose idiosyncratic toxicity risks, as seen in halopemide derivatives .
Biological Activity
N-(3-chloro-4-fluorophenyl)-2,4-dioxo-3-phenethyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
- Molecular Formula : C22H22ClFN4O3
- Molecular Weight : 444.9 g/mol
- CAS Number : 1021101-65-4
Recent studies have shown that derivatives of the 1,3,8-triazaspiro[4.5]decane scaffold exhibit significant biological activity through various mechanisms:
- Inhibition of Permeability Transition Pores (PTP) : Research indicates that these compounds can inhibit PTP opening in mitochondria, which is crucial for cell survival under stress conditions. This inhibition occurs via a mechanism independent of the Glu119 residue in the ATP synthase c subunit, suggesting a novel pathway that avoids the toxic effects associated with traditional inhibitors like Oligomycin A .
- Cardioprotective Effects : The compounds have been shown to protect cardiac cells from apoptosis induced by oxidative stress. This is attributed to their ability to stabilize mitochondrial function and prevent excessive calcium influx, which is often detrimental to cell viability .
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines while sparing normal cells. This selectivity can be linked to the compound's ability to modulate specific signaling pathways involved in cell survival and death .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Cardiomyocyte Protection : In vitro studies using rat cardiomyocytes demonstrated that treatment with this compound significantly reduced cell death under hypoxic conditions compared to controls. The protective effect was associated with decreased levels of reactive oxygen species (ROS) and improved mitochondrial membrane potential .
- Cancer Cell Line Studies : In a study involving various cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited dose-dependent cytotoxicity. The mechanism was linked to the activation of caspase pathways leading to apoptosis, indicating its potential as an anticancer agent .
Data Tables
Q & A
Basic: What are the key considerations for synthesizing this compound, and what multi-step methodologies are commonly employed?
Answer:
The synthesis of this spirocyclic triazaspiro compound involves multi-step organic reactions. A typical approach includes:
- Core Formation : Constructing the triazaspiro[4.5]decane core via cyclization reactions, often using piperidone derivatives as precursors.
- Functionalization : Introducing halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl) through nucleophilic substitution or coupling reactions.
- Carboxamide Linkage : Final steps may involve activating the carboxyl group (e.g., using carbodiimides) to form the carboxamide bond .
Critical parameters include solvent choice (e.g., dichloromethane for solubility), temperature control (reflux for ring closure), and catalysts (e.g., palladium for cross-coupling). Yield optimization often requires iterative adjustment of stoichiometry and purification via column chromatography .
Basic: How is the molecular structure confirmed, and which analytical techniques are prioritized?
Answer:
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to verify spirocyclic connectivity and substituent placement. For example, downfield shifts (~170 ppm in C NMR) confirm carbonyl groups .
- Mass Spectrometry (HRMS) : To validate molecular formula and fragmentation patterns.
- X-ray Crystallography : Resolves absolute configuration and ring conformation. Similar compounds (e.g., 3-(4-chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione) have been analyzed using monoclinic crystal systems (space group P21/c) .
Advanced: How can researchers optimize reaction conditions to mitigate low yields in the final carboxamide step?
Answer:
Low yields often stem from steric hindrance or side reactions. Strategies include:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance carboxamide coupling efficiency.
- Catalyst Selection : Use N,N-diisopropylethylamine (DIPEA) as a base to deprotonate intermediates.
- Temperature Gradients : Stepwise heating (e.g., 0°C → room temperature) minimizes decomposition.
- In Situ Monitoring : TLC or HPLC tracks reaction progress; quenching unreacted intermediates improves purity .
Advanced: How should spectral data contradictions (e.g., unexpected 1^11H NMR splitting) be resolved?
Answer:
Contradictions may arise from dynamic effects or impurities. Methodological solutions:
- Variable-Temperature NMR : Identifies conformational flexibility (e.g., ring puckering in spiro systems).
- 2D NMR (COSY, NOESY) : Correlates proton environments to confirm spatial arrangements.
- Alternative Synthesis Routes : Compare spectra from independently synthesized batches to rule out artifacts .
Advanced: What strategies are used to establish structure-activity relationships (SAR) for this compound’s pharmacological potential?
Answer:
SAR studies involve:
- Analog Synthesis : Modify substituents (e.g., replace 3-chloro-4-fluorophenyl with 4-bromophenyl) to assess bioactivity shifts.
- Enzyme Assays : Test inhibitory activity against targets like dipeptidyl peptidase IV (DPP-IV) using fluorogenic substrates.
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to active sites .
Advanced: How can computational modeling predict reactivity or stability under varying pH conditions?
Answer:
- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
- pKa Prediction Tools : Software like MarvinSuite estimates protonation states of amine/carboxamide groups.
- Degradation Pathways : Simulate hydrolysis (e.g., acid-catalyzed ring-opening) using transition state modeling .
Advanced: What experimental protocols assess thermal and oxidative stability for long-term storage?
Answer:
- Thermogravimetric Analysis (TGA) : Measures decomposition onset temperatures (e.g., >200°C for stable analogs).
- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
- Oxidative Stress Tests : Use tert-butyl hydroperoxide to simulate radical-mediated degradation .
Advanced: What chromatographic methods separate enantiomers, given the spirocyclic core’s stereogenicity?
Answer:
- Chiral HPLC : Use columns like Chiralpak IG with hexane:isopropanol (90:10) mobile phase.
- Dynamic Resolution : Employ chiral auxiliaries (e.g., L-proline) during synthesis to bias enantiomer formation.
- Circular Dichroism (CD) : Validates enantiomeric excess post-separation .
Advanced: How do structural analogs (e.g., 8-((2-fluorophenyl)sulfonyl) derivatives) inform comparative bioactivity studies?
Answer:
Analog comparisons reveal:
- Substituent Effects : Sulfonyl groups enhance solubility but reduce membrane permeability.
- Bioactivity Shifts : Antibacterial activity in sulfonyl analogs vs. antitumor activity in triazaspiro-quinazoline derivatives.
- Meta-Analysis : Cross-reference IC50 values from public databases (e.g., PubChem BioAssay) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
